molecular formula C8H15Br B13897637 2-(Bromomethyl)hept-1-ene

2-(Bromomethyl)hept-1-ene

Cat. No.: B13897637
M. Wt: 191.11 g/mol
InChI Key: LPMUHMKVIRPZHG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)hept-1-ene is an organic compound with the molecular formula C8H15Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to the second carbon of a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)hept-1-ene can be synthesized through the bromination of hept-1-ene. The reaction typically involves the addition of bromine (Br2) to hept-1-ene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the double bond in hept-1-ene, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and precise control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)hept-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br2): Used for bromination reactions.

    Hydroxide Ions (OH-): Used for nucleophilic substitution reactions.

    Potassium tert-Butoxide (KOtBu): Used for elimination reactions.

Major Products Formed

    Alcohols: Formed from nucleophilic substitution with hydroxide ions.

    Amines: Formed from nucleophilic substitution with amines.

    Dihalides: Formed from addition reactions with halogens.

    Alkenes: Formed from elimination reactions.

Scientific Research Applications

2-(Bromomethyl)hept-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)hept-1-ene in chemical reactions involves the formation of reactive intermediates such as bromonium ions. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)hept-1-ene: Similar structure but with a chlorine atom instead of bromine.

    2-(Iodomethyl)hept-1-ene: Similar structure but with an iodine atom instead of bromine.

    2-(Hydroxymethyl)hept-1-ene: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

2-(Bromomethyl)hept-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive than chlorine and less reactive than iodine, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

2-(bromomethyl)hept-1-ene

InChI

InChI=1S/C8H15Br/c1-3-4-5-6-8(2)7-9/h2-7H2,1H3

InChI Key

LPMUHMKVIRPZHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C)CBr

Origin of Product

United States

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